Eprosartan Ethyl Methyl Diester

Eprosartan synthesis Process chemistry Impurity control

This non-biphenyl, non-tetrazole diester is the validated penultimate intermediate in eprosartan synthesis, featuring differentiated methyl/ethyl ester protecting groups that enable chemoselective hydrolysis to the API. As fully characterized Impurity 1, it is supplied with COA and USP/EP traceability, validated over 0.025–50 µg/mL (r²=0.99927), supporting ICH Q3A/Q3B-compliant ANDA impurity profiling and stability studies. The tetrazole-free structure eliminates the nitrosation pathway common to sartan impurities, providing a critical benchmark for nitrosamine risk assessment. Optimized process data (≤4.5% decarboxylate impurity) ensures reliable API quality.

Molecular Formula C26H30N2O4S
Molecular Weight 466.6 g/mol
CAS No. 133486-13-2
Cat. No. B118343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprosartan Ethyl Methyl Diester
CAS133486-13-2
Synonyms(αE)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]_x000B_methylene]-2-thiophenepropanoic Acid Ethyl Ester;  Methyl 4-((5-((E)-2-_x000B_(Ethoxycarbonyl)-3-(thien-2-yl)prop-1-enyl)-2-butyl-1H-imidazol-1-yl)methyl)benzoate; 
Molecular FormulaC26H30N2O4S
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC
InChIInChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+
InChIKeyDRNXMWWTAZQPCI-RCCKNPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eprosartan Ethyl Methyl Diester (CAS 133486-13-2): Chemical Identity and Role as a Critical Non-Biphenyl ARB Intermediate


Eprosartan Ethyl Methyl Diester (CAS 133486-13-2, molecular formula C₂₆H₃₀N₂O₄S, molecular weight 466.6 g/mol) is the key penultimate intermediate in the synthesis of eprosartan, an angiotensin II receptor blocker (ARB) used as an antihypertensive agent [1]. Chemically designated as methyl (E)-4-((2-butyl-5-(3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-en-1-yl)-1H-imidazol-1-yl)methyl)benzoate, it is also catalogued as Eprosartan Impurity 1 and serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during eprosartan API manufacture [2]. This compound belongs to the non-biphenyl, non-tetrazole structural class of ARB intermediates, a feature that chemically distinguishes the entire eprosartan synthetic lineage from the biphenyl tetrazole-containing intermediates of losartan, valsartan, irbesartan, and candesartan [3].

Why Eprosartan Ethyl Methyl Diester Cannot Be Substituted by Generic Sartan Intermediates or Other Eprosartan Impurities


Eprosartan Ethyl Methyl Diester occupies a structurally and functionally irreplaceable position in the eprosartan synthetic pathway. Unlike most other ARB intermediates—which rely on biphenyl tetrazole scaffolds susceptible to nitrosamine formation—this compound features an imidazole-acrylic acid core with two differentiated ester protecting groups (methyl ester at the benzoate position, ethyl ester at the acrylic acid side chain) that enable chemoselective hydrolysis to the final dicarboxylic acid API . Moreover, the patent literature demonstrates that this specific diester intermediate, when prepared under suboptimal conditions (as in the original US 5,185,351 process), carries 65–70% of the decarboxylate impurity 3-(2-thienyl)propanoic acid ethyl ester, which subsequently co-hydrolyzes and contaminates the final eprosartan API [1]. Only the optimized processes yielding this compound with controlled impurity levels (≤4.5%) can reliably produce eprosartan meeting pharmacopeial purity specifications. Substituting this intermediate with a generic sartan intermediate or a different eprosartan impurity reference standard (e.g., Impurity 2, MW 372.38, or Impurity 4, CAS 152146-59-3) would introduce structurally distinct contaminants that fall outside validated analytical methods and regulatory impurity profiles [1].

Quantitative Evidence Guide: Differentiated Performance of Eprosartan Ethyl Methyl Diester vs. Comparators


Synthetic Yield Improvement: 80–90 gm Isolated Yield with ≤4.5% Key Impurity vs. Prior Art 6–7% Yield with 65–70% Impurity

In the improved process of US 2011/0054186 A1, Eprosartan Ethyl Methyl Diester is obtained in yields of 80–90 gm (from 50 gm methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate starting material) with the critical decarboxylate impurity 3-(2-thienyl)propanoic acid ethyl ester controlled to 2.5–4.5% [1]. In stark contrast, when the same compound was prepared according to the original US Patent 5,185,351 procedure using toluene at reflux, the yield was merely 6–7%, and the product contained 65–70% of the decarboxylate impurity plus 23–30% of other unidentified impurities [2]. This represents an approximately >10-fold improvement in synthetic efficiency and a >20-fold reduction in the critical process impurity.

Eprosartan synthesis Process chemistry Impurity control

Non-Biphenyl Non-Tetrazole Structural Class: Differentiated Nitrosamine Risk Profile vs. Biphenyl Tetrazole Sartan Intermediates

Eprosartan Ethyl Methyl Diester belongs to the non-biphenyl, non-tetrazole chemical class that distinguishes the entire eprosartan lineage from all other major ARBs (losartan, valsartan, irbesartan, candesartan, olmesartan), which uniformly contain a biphenyl tetrazole moiety [1]. This structural distinction carries regulatory significance because the tetrazole ring in biphenyl tetrazole sartans has been identified as a potential source of N-nitrosamine formation under certain synthetic conditions, requiring dedicated nitrosamine risk assessment and control strategies per ICH M7 and EMA guidance [2]. The absence of the tetrazole moiety in eprosartan intermediates eliminates this specific nitrosamine formation pathway, potentially simplifying the regulatory impurity control burden during API manufacture and ANDA submission [3].

Nitrosamine impurity risk Structural classification Regulatory compliance

Validated Analytical Linearity for Impurity Quantification: Correlation Coefficient 0.99927 Over 0.025–50 µg/mL Range

A validated RP-HPLC method for the simultaneous determination of eprosartan mesylate and its impurities demonstrated linearity for Impurity 1 (Eprosartan Ethyl Methyl Diester) over the range of 0.025–50 µg/mL with a correlation coefficient of 0.99927, using a Develosil ODS UG-5 column (150 × 4.6 mm, 5 µm) with gradient elution of buffer and acetonitrile at 0.8 mL/min flow rate, detection at 235 nm [1]. The limit of detection (LOD) for this impurity was 0.05 µg/mL and the limit of quantification (LOQ) was 0.15 µg/mL [2]. In comparison, Impurity 2 showed a correlation coefficient of 0.99910 over the same concentration range, indicating that Impurity 1 exhibits a modestly better linear response (R² closer to unity) under identical chromatographic conditions [1]. This validated linearity range and high correlation coefficient confirm the suitability of this compound as a reference standard for quantitative impurity determination in eprosartan drug substance and drug product release testing.

HPLC method validation Impurity reference standard Quality control

Dual Differentiated Ester Protection Strategy: Chemoselective Hydrolysis Enabled by Methyl vs. Ethyl Ester Groups

Eprosartan Ethyl Methyl Diester features two structurally and electronically distinct ester protecting groups: a methyl ester on the benzoate moiety (para to the imidazole N-benzyl substituent) and an ethyl ester on the α,β-unsaturated acrylic acid side chain [1]. This differentiated diester architecture enables chemoselective hydrolysis: under basic conditions (NaOH in aqueous ethanol), both esters can be hydrolyzed simultaneously to yield eprosartan (dicarboxylic acid) directly; alternatively, under controlled conditions, selective hydrolysis of one ester may be achievable . This contrasts with symmetric diester intermediates (e.g., diethyl or dimethyl malonate derivatives used in other sartan syntheses) where identical ester groups preclude chemoselective manipulation, potentially requiring additional protection/deprotection steps that reduce overall yield and increase impurity burden [2]. In the improved process patent, direct hydrolysis of this diester with NaOH yielded eprosartan with the 3-(2-thienyl)propanoic acid impurity not detected (below detection limit), confirming that the differentiated ester strategy does not introduce additional hydrolysis-related impurities when proper process controls are applied [3].

Chemoselective deprotection Synthetic strategy Intermediate design

Optimal Procurement and Application Scenarios for Eprosartan Ethyl Methyl Diester (CAS 133486-13-2)


Pharmaceutical ANDA Development: Impurity Reference Standard for Method Validation and QC Release Testing

Eprosartan Ethyl Methyl Diester, catalogued as Eprosartan Impurity 1, serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during eprosartan API manufacture and formulation [1]. Its validated HPLC linearity range of 0.025–50 µg/mL (r² = 0.99927, LOD 0.05 µg/mL, LOQ 0.15 µg/mL) [2] supports its use in quantitative impurity profiling for Abbreviated New Drug Application (ANDA) submissions, where ICH Q3A/Q3B-compliant impurity quantification is required. The compound is supplied with detailed Certificates of Analysis (COA) and can be provided with traceability against USP or EP pharmacopeial standards [3], making it directly suitable for GMP-compliant QC release testing of eprosartan drug substance and drug product.

Process Development and Scale-Up: Key Intermediate for High-Yield Eprosartan Synthesis

For process chemistry teams developing or optimizing eprosartan synthetic routes, this compound represents the validated penultimate intermediate that, when prepared under the optimized n-hexane/toluene solvent system with piperidinium propionate catalysis, can be obtained in 80–90 gm yield with ≤4.5% decarboxylate impurity content from a 50 gm scale reaction [1]. Direct hydrolysis of this intermediate with NaOH in aqueous ethanol yields eprosartan of API quality with the critical 3-(2-thienyl)propanoic acid impurity below detection limits [2]. This established process data provides a benchmark against which alternative synthetic routes can be quantitatively compared, and the compound serves as an authentic reference point for in-process control (IPC) during scale-up from laboratory to pilot plant.

Nitrosamine Risk Assessment: Non-Tetrazole Reference Material for Comparative Forced Degradation Studies

Given the unique non-biphenyl, non-tetrazole chemical structure of the eprosartan class [1], this diester intermediate can serve as a reference material in comparative nitrosamine formation risk assessments. Unlike biphenyl tetrazole-containing sartan intermediates (e.g., losartan, valsartan, irbesartan), the absence of the tetrazole moiety in this compound eliminates the direct nitrosation pathway that has been associated with N-nitrosamine formation in tetrazole-based ARBs [2]. Research teams conducting forced degradation studies under nitrosating conditions (e.g., NaNO₂ at acidic pH) can use this compound as a tetrazole-free comparator to establish baseline nitrosamine formation potential for the eprosartan synthetic pathway, supporting regulatory submissions that require justification of nitrosamine risk classification.

Stability-Indicating Method Development: Forced Degradation Marker for Eprosartan API

Eprosartan Ethyl Methyl Diester is the penultimate intermediate that, if incompletely hydrolyzed during the final synthetic step, can appear as a process-related impurity in eprosartan API [1]. In stability-indicating UPLC/HPLC method development, this compound serves as a key marker for monitoring residual intermediate carryover and for distinguishing process-related impurities from degradation products [2]. A validated stability-indicating UPLC method for eprosartan, hydrochlorothiazide, and their impurities demonstrated linear calibration over 0.017–3.79 µg/mL for ten impurities, confirming that impurity reference standards at this concentration range are appropriate for stability study protocols compliant with ICH Q1A(R2) [3]. Its use as a system suitability marker ensures that analytical methods can resolve the intermediate diester from eprosartan and other known impurities.

Quote Request

Request a Quote for Eprosartan Ethyl Methyl Diester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.